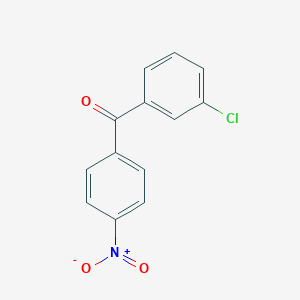

3-Chloro-4'-nitrobenzophenone

概要

説明

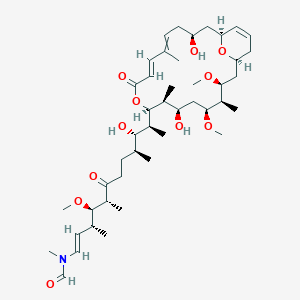

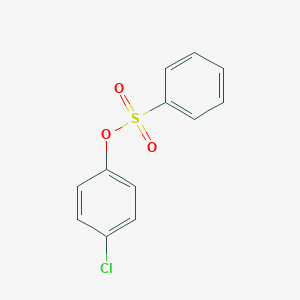

3-Chloro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8ClNO3 and a molecular weight of 261.661 . It is also known as Methanone, (4-chloro-3-nitrophenyl) (phenyl), and Benzophenone, 4-chloro-3-nitro .

Synthesis Analysis

The synthesis of 3-Chloro-4’-nitrobenzophenone involves several steps. In one method, 3-nitrobenzoyl chloride is reacted with chlorobenzene in the presence of anhydrous aluminum chloride catalyst . Another method involves the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene . A different approach involves the reaction of 3-nitro-4-chlorobenzoic acids with benzene in the presence of Surpalite .Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-nitrobenzophenone has been analyzed using various techniques. Powder X-ray diffraction studies have revealed that the crystal system remains the same as orthorhombic . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Chloro-4’-nitrobenzophenone has a molecular weight of 261.661 . The cut-off wavelengths were measured at 420 nm, 430 nm and band gap energies at 3.025 eV, 3.052 eV, respectively . The high transmittance was observed from UV–Visible spectroscopy studies .科学的研究の応用

Crystal Growth and Characterization

3-Chloro-4'-nitrobenzophenone (4C3N) has been extensively studied for its potential in crystal growth using techniques like the vertical Bridgman technique. Research has shown that 4C3N crystals exhibit promising physical properties, such as a specific fluorescence emission peak and considerable mechanical hardness, which could be beneficial for various scientific applications. These studies focus on examining the crystalline perfection, analyzing the mechanical properties, and investigating the thermal properties of the grown crystals. The cutoff wavelength and laser-induced surface damage threshold of these crystals have also been measured, indicating their potential use in optical applications (Aravinth, Babu, & Ramasamy, 2014), (Aravinth, Anandha Babu, & Ramasamy, 2014), (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009), (Aravinth, Anandha, & Ramasamy, 2013).

Optical and Thermal Properties

The optical properties of 4C3N have been extensively researched, revealing an optical band gap of 2.7 eV and the ability to calculate various optical constants like refractive index, extinction coefficient, and components of the dielectric constant as functions of photon energy. Thermal analyses, including thermogravimetric analysis and differential thermal analysis, have been performed to understand the thermal behavior of 4C3N crystals, indicating their stability and potential application in temperature-sensitive domains (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009).

Safety and Hazards

3-Chloro-4’-nitrobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

将来の方向性

The future directions for 3-Chloro-4’-nitrobenzophenone involve its use in the growth of large size good quality crystals for industrial growth of devices for a variety of applications . The crystals of 3-Chloro-4’-nitrobenzophenone have been grown by both the conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method .

作用機序

Target of Action

This compound is a novel organic molecule and its biological targets are yet to be identified .

Mode of Action

More research is needed to elucidate the specific interactions of 3-Chloro-4’-nitrobenzophenone with its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-4’-nitrobenzophenone are not well-studied. As a result, its bioavailability and pharmacokinetic profile remain unknown. Future studies should focus on these aspects to understand how the compound is processed in the body .

Result of Action

It’s known that the compound can form crystals with high transmittance, suggesting potential applications in optical devices . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Action Environment

The action of 3-Chloro-4’-nitrobenzophenone can be influenced by various environmental factors. For instance, the method of crystal growth can affect the properties of the compound, such as its optical transparency

特性

IUPAC Name |

(3-chlorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEUNQYRHILGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574514 | |

| Record name | (3-Chlorophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-nitrobenzophenone | |

CAS RN |

131822-44-1 | |

| Record name | (3-Chlorophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。